molecular formula C22H17ClN2O4 B7476799 4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide

4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide

Cat. No.: B7476799
M. Wt: 408.8 g/mol
InChI Key: BMTDULPDBJUHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorobenzoyl group and a phenoxyacetyl group, making it a subject of interest in organic chemistry and pharmacology.

Properties

IUPAC Name

4-[[2-[4-(4-chlorobenzoyl)phenoxy]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4/c23-17-7-1-14(2-8-17)21(27)15-5-11-19(12-6-15)29-13-20(26)25-18-9-3-16(4-10-18)22(24)28/h1-12H,13H2,(H2,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTDULPDBJUHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide typically involves multiple steps, starting with the acylation of chlorobenzene with 4-chlorobenzoyl chloride in the presence of an aluminum chloride catalyst . This reaction forms 4-chlorobenzophenone, which is then further reacted with phenoxyacetic acid derivatives under controlled conditions to introduce the phenoxyacetyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides, phenoxyacetic acid derivatives, and chlorobenzoyl compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide stands out due to its unique combination of a chlorobenzoyl group and a phenoxyacetyl group, which imparts distinct chemical and biological properties. Its ability to modulate multiple pathways and interact with various molecular targets makes it a versatile compound in scientific research and therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.